molecular formula C18H19NO3 B4208188 4-methyl-3-[(2-phenylbutanoyl)amino]benzoic acid

4-methyl-3-[(2-phenylbutanoyl)amino]benzoic acid

Cat. No.: B4208188
M. Wt: 297.3 g/mol
InChI Key: MVPUXIWGZNRGNE-UHFFFAOYSA-N
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Description

4-methyl-3-[(2-phenylbutanoyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methyl group at the fourth position and a phenylbutanoyl group attached to the amino group at the third position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-[(2-phenylbutanoyl)amino]benzoic acid can be achieved through several synthetic routes. One common method involves the acylation of 4-methyl-3-aminobenzoic acid with 2-phenylbutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Another approach involves the use of a coupling reaction, such as the Suzuki–Miyaura coupling, where 4-methyl-3-bromobenzoic acid is coupled with 2-phenylbutanoylboronic acid in the presence of a palladium catalyst and a base . This method offers the advantage of mild reaction conditions and high yields.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and residence time, leading to improved efficiency and scalability. Additionally, the use of environmentally benign solvents and catalysts can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-[(2-phenylbutanoyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzoquinones, while reduction with sodium borohydride can produce alcohol derivatives.

Scientific Research Applications

4-methyl-3-[(2-phenylbutanoyl)amino]benzoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-3-[(2-phenylbutanoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylbutanoyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-[(2-phenylbutanoyl)amino]benzoic acid
  • 4-methyl-3-[(2-phenylpropanoyl)amino]benzoic acid
  • 4-methyl-3-[(2-phenylacetyl)amino]benzoic acid

Uniqueness

4-methyl-3-[(2-phenylbutanoyl)amino]benzoic acid is unique due to the specific positioning of the methyl and phenylbutanoyl groups, which confer distinct chemical and biological properties. This structural uniqueness can result in different reactivity patterns and biological activities compared to similar compounds.

Properties

IUPAC Name

4-methyl-3-(2-phenylbutanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-3-15(13-7-5-4-6-8-13)17(20)19-16-11-14(18(21)22)10-9-12(16)2/h4-11,15H,3H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPUXIWGZNRGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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